molecular formula C13H14N2O2S B1463724 1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-12-5

1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1463724
CAS RN: 1283109-12-5
M. Wt: 262.33 g/mol
InChI Key: OQCWMYQNYCWPBH-UHFFFAOYSA-N
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Description

1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (DMBTA) is an organic compound with a wide range of applications in the field of synthetic chemistry. It is a versatile building block for the synthesis of various compounds and is widely used in the pharmaceutical, agrochemical, and biotechnology industries. DMBTA is also used as an inhibitor of certain enzymes and as a stabilizer in a variety of products.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) involved the synthesis of compounds including 1-(substituted-1',3'-benzothiazol-2'-yl)-azetidinones, which were evaluated for their antibacterial and antifungal activities. These compounds were found to be pharmacologically active, showing potential in treating infections caused by various bacteria and fungi (Mistry & Desai, 2006).

Fluorescent Probe Development

Bodke, Shankerrao, and Harishkumar (2013) synthesized a series of novel compounds, including those with 1,3-benzothiazol-2-yl quinoline derivatives, as fluorescent probes. These probes showed promising photophysical properties, indicating potential applications in fluorescence-based technologies and imaging (Bodke et al., 2013).

Antibacterial Agents

Frigola et al. (1995) synthesized a series of 7-(3-amino-2-methyl-1-azetidinyl) quinolones with antibacterial properties. These compounds, including those with 1,3-benzothiazol-2-yl groups, showed significant antibacterial activity, highlighting their potential as therapeutic agents (Frigola et al., 1995).

Antimicrobial Activity of Pyridine Derivatives

Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of new pyridine derivatives, including those with 1,3-benzothiazol-2-yl groups. These compounds displayed variable antimicrobial effects against several bacterial and fungal strains (Patel et al., 2011).

Efficient Synthesis Techniques

Futamura et al. (2005) and Darweesh et al. (2016) focused on the efficient synthesis of azetidine-2-carboxylic acid and benzothiazole-based heterocycles, respectively. These studies contribute to the advancement of synthetic methods for compounds including 1,3-benzothiazol-2-yl groups (Futamura et al., 2005) (Darweesh et al., 2016).

properties

IUPAC Name

1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7-3-4-8(2)11-10(7)14-13(18-11)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCWMYQNYCWPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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